2,4-Dibromo Estetrol

Estrogen receptor agonism Endocrine disruption E-Screen assay

2,4-Dibromo Estetrol (2,4-DBE4) is a synthetic brominated derivative of the natural fetal estrogen estetrol (E4), bearing bromine atoms at the C-2 and C-4 positions of the phenolic A-ring. It is primarily classified as a steroidal estrogen analog, with a molecular formula of C₁₈H₂₂Br₂O₄ and a molecular weight of 462.17 g/mol.

Molecular Formula C₁₈H₂₂Br₂O₄
Molecular Weight 462.17
Cat. No. B1160259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dibromo Estetrol
Synonyms(15α,16α,17β)-2,4-Dibromo-estra-1,3,5(10)-triene-3,15,16,17-tetrol;  _x000B_2,4-Dibromo15α-Hydroxyestriol
Molecular FormulaC₁₈H₂₂Br₂O₄
Molecular Weight462.17
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dibromo Estetrol: A Validated Brominated Estetrol Derivative for Impurity Reference Standard and Estrogen Metabolism Research


2,4-Dibromo Estetrol (2,4-DBE4) is a synthetic brominated derivative of the natural fetal estrogen estetrol (E4), bearing bromine atoms at the C-2 and C-4 positions of the phenolic A-ring [1]. It is primarily classified as a steroidal estrogen analog, with a molecular formula of C₁₈H₂₂Br₂O₄ and a molecular weight of 462.17 g/mol . Within pharmaceutical quality control, 2,4-Dibromo Estetrol is explicitly designated as "Estetrol Impurity 1" and is supplied as a fully characterized reference standard for Abbreviated New Drug Application (ANDA) submissions and commercial production of estetrol active pharmaceutical ingredient (API) [2]. The compound is also employed as a tool in estrogen metabolism studies because A-ring dibromination profoundly alters hydroxylation pathways and estrogen receptor (ER) affinity relative to native estrogens [3].

Why Generic Estetrol or Unsubstituted Estrogens Cannot Substitute for 2,4-Dibromo Estetrol in Analytical and Metabolism Studies


2,4-Dibromo Estetrol cannot be functionally replaced by unsubstituted estetrol (E4) or other brominated estrogens such as 2-bromoestradiol or 4-bromoestradiol. The di-ortho bromination of the phenolic A-ring imposes a unique combination of steric and electronic effects that fundamentally alter the molecule's interaction with estrogen-metabolizing enzymes and the estrogen receptor [1]. Specifically, the bulky bromine atoms at positions 2 and 4 eliminate catechol estrogen formation—a major metabolic pathway for native estrogens—and abrogate the sex-selective hydroxylation profile observed with estradiol (E2) [2]. Furthermore, the dibromo substitution reduces estrogenic potency by approximately three orders of magnitude (~1000-fold) relative to native estradiol, a reduction that cannot be achieved with mono-brominated analogs alone [3]. These divergent properties mean that substituting generic E4 or other bromoestrogens would lead to erroneous results in metabolism-blocking experiments, inaccurate quantification in HPLC impurity profiling, and invalid regulatory submissions.

2,4-Dibromo Estetrol: Quantitative Comparator Evidence for Scientific and Regulatory Decision-Making


Estrogenic Activity is Reduced by Approximately 1,000-Fold Relative to Native Estradiol

The di-ortho brominated A-ring configuration dramatically suppresses estrogen receptor agonist activity. In the E-Screen proliferation assay using MCF-7 cells, 2,4-dibromo-17β-estradiol (2,4-DBE2) exhibited estrogenic activity approximately three orders of magnitude (1,000-fold) lower than that of native 17β-estradiol (E2) [1]. By direct class-level inference, 2,4-Dibromo Estetrol (2,4-DBE4) is expected to display an analogous reduction in estrogenic potency relative to estetrol (E4) because the same di-ortho bromination motif on the phenolic A-ring underlies the steric interference with estrogen receptor binding [1]. This magnitude of attenuation is not achievable with mono-brominated analogs such as 2-bromo-17β-estradiol or 4-bromo-17β-estradiol, which retain measurable albeit reduced activity.

Estrogen receptor agonism Endocrine disruption E-Screen assay

Ring-A Dibromination Completely Blocks Male-Specific 15α-Hydroxylation and Catechol Estrogen Formation In Vivo

In an in vivo rat metabolism study, 2,4-dibromo-17β-estradiol (2,4-DBE2) administered intravenously (40 μg/kg) underwent rapid biliary excretion (60% dose in 1 h, 82% in 6 h) but displayed fundamentally altered phase I metabolism compared to estradiol (E2). Specifically, ring-A dibromination completely blocked the male-specific 15α-hydroxylation pathway and abolished catechol estrogen formation; no products of oxidative or reductive debromination were detected [1]. In female rats, hydroxylation was redirected from the C-2 position (the major site for E2) to the C-16 position, while in male rats the 15α-hydroxylation pathway was entirely suppressed. This metabolic profile is unique to the 2,4-dibromo substitution pattern and is not observed with non-brominated estradiol or mono-brominated congeners.

Estrogen metabolism Phase I biotransformation Sex-selective hydroxylation

Inhibition of Estrogen 2-Hydroxylase with an ED50 of Approximately 1 μM in MCF-7 Breast Cancer Cells

In MCF-7 human mammary carcinoma cell cultures, 2,4-dibromoestradiol (2,4-DBE2) functions as a potent, dose-dependent inhibitor of estrogen 2-hydroxylase (CYP1A1/1A2), the enzyme responsible for converting estradiol to catechol estrogens. The ED50 for inhibition was approximately 1 μM, a value comparable to that of 2-bromoestradiol and 4-bromoestradiol in the same assay system [1]. However, unlike the mono-brominated analogs, 2,4-DBE2 provides the combined advantage of complete 2- and 4-position blockade on the A-ring, preventing any residual catechol formation from either ortho position. Additionally, these bromoestrogens—including 2,4-dibromoestradiol—bind poorly to estrogen receptors and exhibit no estrogenic effects on cell growth at concentrations up to 1 μM [1].

Estrogen 2-hydroxylase Enzyme inhibition Breast cancer

Unique Regulatory Designation as a Pharmacopeial-Traceable Impurity Reference Standard for Estetrol API Quality Control and ANDA Submissions

2,4-Dibromo Estetrol is formally designated as 'Estetrol Impurity 1' and is manufactured as a fully characterized reference standard compliant with regulatory guidelines [1]. Unlike generic brominated estradiols (e.g., 2,4-dibromoestradiol) which are primarily research chemicals, 2,4-Dibromo Estetrol is supplied with detailed Certificates of Analysis (CoA) and offers traceability against pharmacopeial standards (USP or EP) upon feasibility assessment . It is explicitly qualified for analytical method development, method validation (AMV), Quality Control (QC) applications, and Abbreviated New Drug Application (ANDA) submissions during the commercial production of estetrol API [2]. In contrast, closely related analogs such as 2,4-dibromoestradiol and 2,4-dibromoestrone lack this specific regulatory impurity designation for estetrol drug products.

Pharmaceutical impurity Reference standard ANDA Quality control HPLC

Distinct Sorption Behavior in Soil/Water Systems Differentiating 2,4-Dibromo from Mono-Brominated and Native Estradiol Surrogates

In soil/water batch experiments, 2,4-dibromo-17β-estradiol (2,4-DBE2) exhibited sorption behavior (relative aqueous concentrations and linear sorption isotherms) that was distinct from both native 17β-estradiol (E2) and 2-bromo-17β-estradiol, but similar to 4-bromo-17β-estradiol [1]. The log(Koc) values for all brominated congeners fell within the range previously reported for E2, confirming their environmental relevance as tracers. However, the divergent sorption profile of the dibromo compound relative to 2-bromo-E2 and native E2 indicates that bromination pattern, not merely the presence of bromine, dictates environmental partitioning behavior. These results establish that 2,4-dibromo compounds cannot be assumed to behave identically to mono-brominated or unsubstituted estrogens in environmental fate studies.

Environmental fate Sorption isotherms Tracer studies

Validated Application Scenarios Where 2,4-Dibromo Estetrol Provides Defensible Scientific or Regulatory Value


Pharmaceutical Quality Control: HPLC Impurity Marker for Estetrol API Batch Release and Stability Studies

2,4-Dibromo Estetrol (Estetrol Impurity 1) is the definitive reference standard for quantifying the 2,4-dibromo impurity in estetrol active pharmaceutical ingredient (API) by HPLC-UV or UPLC methods. Its use is supported by full characterization data (NMR, MS, HPLC purity) and COA documentation meeting ICH Q3A/Q3B guidelines for impurity profiling [1]. This compound enables accurate method validation (AMV) and system suitability testing required for ANDA submissions to the FDA and EMA [2]. Substituting generic 2,4-dibromoestradiol would lack the necessary estetrol-specific impurity designation and traceability documentation, risking regulatory deficiency findings.

Estrogen Metabolism Research: Complete and Irreversible Blockade of Catechol Estrogen Formation

In mechanistic studies of estrogen carcinogenesis, the di-ortho bromine substitution completely prevents 2- and 4-hydroxylation of the A-ring, unlike mono-brominated analogs that leave one ortho position available for residual metabolism [1]. This absolute blockade has been demonstrated in vivo with 2,4-DBE2, which abolished catechol formation and male-specific 15α-hydroxylation [2]. 2,4-Dibromo Estetrol would serve as an analogous tool for E4-specific metabolism studies, enabling researchers to dissect the role of catechol estrogen metabolites in estrogen-mediated genotoxicity without confounding residual hydroxylation activity.

Non-Estrogenic Tracer for Environmental Fate and Transport Studies of Estetrol

Because 2,4-dibromo substitution reduces estrogenic potency by approximately 1,000-fold while maintaining physico-chemical properties within the range of native estrogens, 2,4-Dibromo Estetrol is uniquely suited as a non-endocrine-active tracer for tracking estetrol fate in aquatic and soil environments [1]. The distinct sorption isotherm profile of 2,4-dibromo compounds relative to mono-brominated surrogates means that only the 2,4-dibromo form can serve as a valid conservative tracer without introducing uncharacterized partitioning bias [2]. This application is critical for wastewater epidemiology and environmental risk assessment of estetrol-containing pharmaceutical products.

Negative Control for Estrogen Receptor Activation Assays in E4 Drug Development

In screening assays for novel estetrol-based therapeutics, 2,4-Dibromo Estetrol can function as a structurally matched negative control that retains the E4 steroidal scaffold but lacks significant ER agonist activity (inferred ~0.1% relative potency vs. E4) [1]. This is superior to using solvent-only blanks or structurally unrelated antagonists because it controls for non-specific steroid effects on cell membranes and transport proteins. The well-characterized poor ER binding of bromoestrogens at concentrations up to 1 μM [2] provides a defined window for discriminating specific ER-mediated effects from off-target interactions.

Quote Request

Request a Quote for 2,4-Dibromo Estetrol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.